Enhanced Biofilm Inhibition Potency Compared to Linezolid
A Schiff base derivative of 3-fluoro-4-morpholinoaniline demonstrates superior in vitro biofilm inhibition compared to the clinically approved antibiotic linezolid. The derivative achieved a lower half-maximal inhibitory concentration (IC50) against bacterial biofilms [1].
| Evidence Dimension | Biofilm Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 12.97 μM |
| Comparator Or Baseline | Linezolid: IC50 = 15.93 μM |
| Quantified Difference | 1.23-fold more potent (lower IC50) |
| Conditions | In vitro biofilm inhibition assay against pathogenic bacteria |
Why This Matters
This data shows that simple derivatives of the compound can exhibit improved activity over a market-approved drug, making it a compelling starting point for antimicrobial drug discovery programs, particularly those targeting biofilm-associated infections.
- [1] Sangshetti, J., et al. (2015). Biofilm inhibition of linezolid-like Schiff bases: synthesis, biological activity, molecular docking and in silico ADME prediction. Bioorganic & Medicinal Chemistry Letters, 25(4), 874-880. View Source
